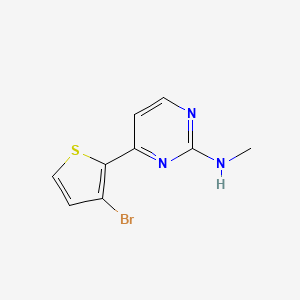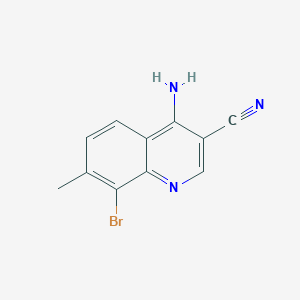
4-Amino-8-bromo-7-methylquinoline-3-carbonitrile
Overview
Description
4-Amino-8-bromo-7-methylquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C11H8BrN3 and its molecular weight is 262.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Facile Synthesis and Chemical Reactivity
Quinoline derivatives have been synthesized through various methods, demonstrating their versatility in chemical reactions. For example, tetrahydroquinoline-3-carbonitrile derivatives have been synthesized, highlighting their reactivity towards different chemical reagents. These compounds show potential in antimicrobial applications, suggesting a pathway for the development of new therapeutic agents (Elkholy & Morsy, 2006).
Corrosion Inhibition
Some quinoline derivatives have been studied for their corrosion inhibition properties. Computational studies have investigated the adsorption and corrosion inhibition of quinoline derivatives on iron surfaces, demonstrating their effectiveness in protecting metals from corrosion. These findings suggest potential industrial applications in metal preservation and protection (Erdoğan et al., 2017).
Optoelectronic and Charge Transport Properties
Research on hydroquinoline derivatives has explored their structural, electronic, optical, and charge transport properties. These studies indicate that quinoline derivatives can be efficient multifunctional materials, suitable for use in optoelectronic devices. The research underscores the potential of quinoline derivatives in the development of new materials for electronic and photonic applications (Irfan et al., 2020).
Antimicrobial and Antitumor Activity
Quinoline derivatives have been synthesized and evaluated for their antifungal and antitumor properties. Some compounds have shown significant activity, suggesting their potential as leads for the development of new antimicrobial and anticancer drugs. This highlights the importance of quinoline derivatives in medicinal chemistry and drug discovery (Gholap et al., 2007).
Properties
IUPAC Name |
4-amino-8-bromo-7-methylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c1-6-2-3-8-10(14)7(4-13)5-15-11(8)9(6)12/h2-3,5H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXCPRHIOMAFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(C(=C2C=C1)N)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


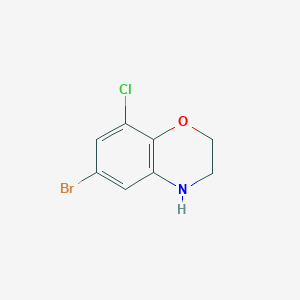
![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)
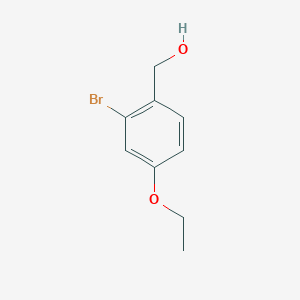
![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)




![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)
![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)
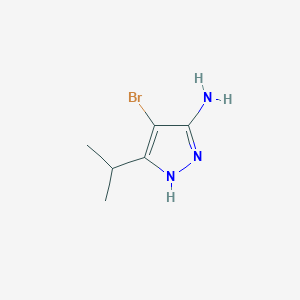
![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)
